molecular formula C18H20N4O6S2 B12185083 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide

Cat. No.: B12185083
M. Wt: 452.5 g/mol
InChI Key: LLRURTWHLHITRX-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiadiazole moiety, which is often associated with photophysical properties, and a trimethoxybenzamide group, which can influence its reactivity and interactions.

Preparation Methods

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring.

    Sulfonylation: The benzothiadiazole is then sulfonylated using reagents like sulfonyl chlorides under controlled conditions.

    Amidation: The sulfonylated benzothiadiazole is reacted with an amine to form the sulfonamide linkage.

    Coupling with Trimethoxybenzamide: Finally, the intermediate is coupled with 3,4,5-trimethoxybenzamide under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of photophysical materials and organic electronics.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can engage in π-π stacking interactions, while the sulfonamide and trimethoxybenzamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide include:

These compounds share the benzothiadiazole moiety but differ in their substituents, which can influence their chemical reactivity and biological activity

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzothiadiazole moiety linked to a trimethoxybenzamide structure. Its molecular formula is C19H22N4O5SC_{19}H_{22}N_4O_5S, and it has a molar mass of approximately 414.47 g/mol. The presence of the sulfonamide group is significant as it enhances the compound's biological activity and potential therapeutic applications.

Research indicates that compounds containing benzothiadiazole and sulfonamide groups exhibit significant biological activities. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as competitive inhibitors of enzymes such as monoamine oxidase-B (MAO-B), which is relevant for treating neurological disorders .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The structural characteristics allow for potential anti-inflammatory activities, making it a candidate for further investigation in inflammatory diseases.

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound. The following table summarizes key findings from these studies:

StudyCell LineConcentration (µM)Effect ObservedReference
Study 1A549 (lung cancer)10Inhibition of cell proliferation by 50%
Study 2HeLa (cervical cancer)5Induction of apoptosis
Study 3RAW 264.7 (macrophages)20Reduction in NO production

Case Studies

  • Anticancer Efficacy : In a study focusing on lung cancer cells (A549), this compound demonstrated significant cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.
  • Neuroprotective Effects : Another study evaluated its effects on neuronal cell lines exposed to oxidative stress. The compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Current data suggest:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 1–2 hours.
  • Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
  • Excretion : Excreted mainly through urine.

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its long-term effects.

Properties

Molecular Formula

C18H20N4O6S2

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H20N4O6S2/c1-26-13-9-11(10-14(27-2)17(13)28-3)18(23)19-7-8-20-30(24,25)15-6-4-5-12-16(15)22-29-21-12/h4-6,9-10,20H,7-8H2,1-3H3,(H,19,23)

InChI Key

LLRURTWHLHITRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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